2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
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Overview
Description
2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound with a unique structure that includes chloro, fluoro, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps. One common route includes the reaction of 3-fluoroaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with a carbamothioylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-fluorophenyl)benzamide
- 3-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide
Uniqueness
2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-[(3-fluorobenzoyl)carbamothioylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c22-18-10-2-1-9-17(18)20(28)24-15-7-4-8-16(12-15)25-21(29)26-19(27)13-5-3-6-14(23)11-13/h1-12H,(H,24,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMWOYHOMRHORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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